4-methyl-3-oxopiperazine-1-sulfonyl chloride
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Overview
Description
4-methyl-3-oxopiperazine-1-sulfonyl chloride is a chemical compound with significant applications in various fields of scientific research. It is characterized by its unique structure, which includes a piperazine ring substituted with a methyl group, a keto group, and a sulfonyl chloride group. This compound is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-oxopiperazine-1-sulfonyl chloride typically involves the reaction of 4-methyl-3-oxopiperazine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
4-methyl-3-oxopiperazine+chlorosulfonic acid→4-methyl-3-oxopiperazine-1-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-oxopiperazine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The keto group in the piperazine ring can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Aqueous base or acid
Major Products
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Carboxylic Acids: Formed by oxidation of the keto group
Alcohols: Formed by reduction of the keto group
Scientific Research Applications
4-methyl-3-oxopiperazine-1-sulfonyl chloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create various derivatives and complex molecules.
Biology: Employed in the modification of biomolecules and the development of biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-3-oxopiperazine-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-oxopiperazine-1-sulfonic acid
- 4-methyl-3-oxopiperazine-1-sulfonamide
- 4-methyl-3-oxopiperazine-1-sulfonate
Uniqueness
4-methyl-3-oxopiperazine-1-sulfonyl chloride is unique due to its combination of a piperazine ring with a sulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in organic synthesis and various scientific research applications.
Properties
CAS No. |
2703774-69-8 |
---|---|
Molecular Formula |
C5H9ClN2O3S |
Molecular Weight |
212.7 |
Purity |
95 |
Origin of Product |
United States |
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